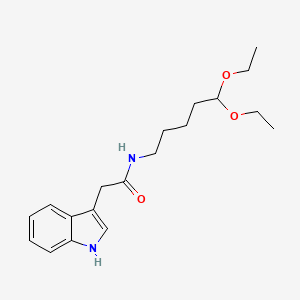![molecular formula C11H19NO2 B14543529 (Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate CAS No. 61911-70-4](/img/structure/B14543529.png)
(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate is a chemical compound known for its unique bicyclic structure. This compound is part of the carbamate family, which is characterized by the presence of a carbamate group (–O–C(=O)–N–). The bicyclic structure of this compound, specifically the bicyclo[2.2.1]heptane moiety, contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate typically involves the reaction of bicyclo[2.2.1]heptan-2-ylmethanol with ethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a tertiary amine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different chemical properties.
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic ring, leading to different reactivity and applications.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate is unique due to its specific combination of a bicyclic structure and a carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61911-70-4 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethyl N-ethylcarbamate |
InChI |
InChI=1S/C11H19NO2/c1-2-12-11(13)14-7-10-6-8-3-4-9(10)5-8/h8-10H,2-7H2,1H3,(H,12,13) |
InChI Key |
GYEFKXTTZKOLLG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


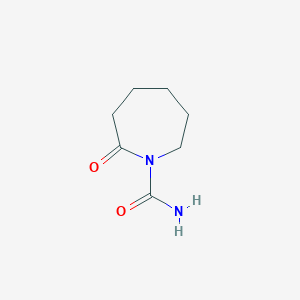
![3-[(2-Ethylhexyl)sulfamoyl]propanoic acid](/img/structure/B14543458.png)
![6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14543464.png)
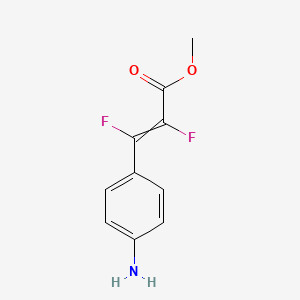
![N-{3-[2-(3-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B14543468.png)
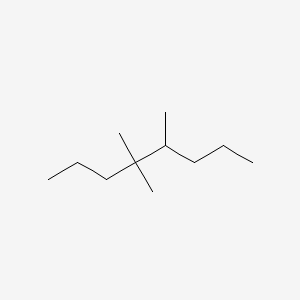
![2-{[(3,4-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14543478.png)
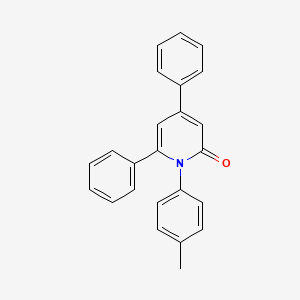
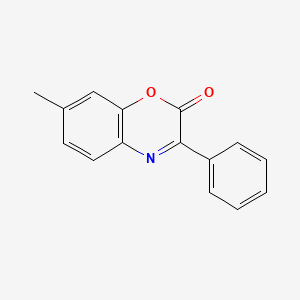
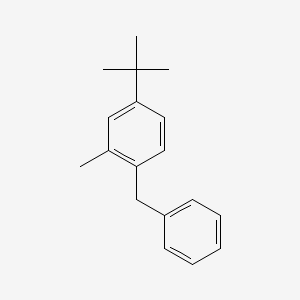
![9H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-methyl-](/img/structure/B14543504.png)
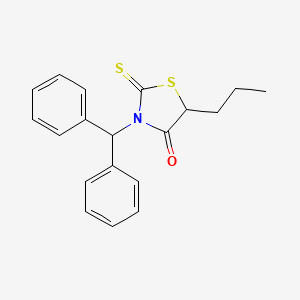
![Ethyl 4-{formyl[(quinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14543519.png)
